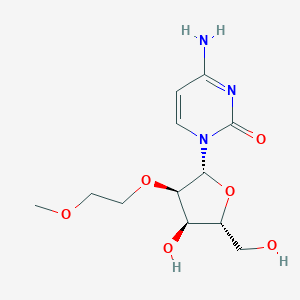

2'-O-(2-甲氧基乙基)-胞嘧啶核苷

描述

2'-O-(2-甲氧乙基)-胞嘧啶是一种化学修饰的核苷类似物。它是胞嘧啶的衍生物,其中核糖糖的2'-羟基被2-甲氧乙基取代。 这种修饰增强了核苷的稳定性和结合亲和力,使其成为反义寡核苷酸和其他基于核酸的治疗剂中宝贵的成分 .

科学研究应用

2'-O-(2-甲氧乙基)-胞嘧啶在科学研究中具有广泛的应用,包括:

生物学: 用于通过反义寡核苷酸研究基因表达和调控.

医学: 被纳入反义药物,用于治疗遗传疾病,如家族性乳糜微粒血症.

工业: 用于开发基于核酸的诊断和治疗剂

作用机制

2'-O-(2-甲氧乙基)-胞嘧啶主要通过其掺入反义寡核苷酸中发挥作用。 这些寡核苷酸与互补的 mRNA 序列杂交,导致靶 mRNA 被 RNase H 降解或阻止其翻译 。 2'-甲氧乙基修饰增强了寡核苷酸的结合亲和力和稳定性,使其在基因沉默中更有效 .

生化分析

Biochemical Properties

2’-O-(2-Methoxyethyl)-cytidine exhibits improved nuclease resistance, enhanced RNA affinity, improved cellular uptake, and reduced toxicity compared to phosphorothioate DNA (PS-DNA) . The MOE modification offers these advantages, making it a valuable tool in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in RNA processing and degradation .

Cellular Effects

In cellular processes, 2’-O-(2-Methoxyethyl)-cytidine has shown to influence cell function . It has been observed to enhance RNA affinity and improve cellular uptake . This can impact cell signaling pathways, gene expression, and cellular metabolism, although the specific effects can vary depending on the cell type and the context of the cellular environment .

Molecular Mechanism

The mechanism of action of 2’-O-(2-Methoxyethyl)-cytidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to its target mRNA molecules and modulates their function, which can lead to changes in protein synthesis and cellular processes .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 2’-O-(2-Methoxyethyl)-cytidine can change. It has been noted for its stability and resistance to degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies, although these effects can vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of 2’-O-(2-Methoxyethyl)-cytidine can vary with different dosages in animal models . Studies have shown that it is highly bound to plasma proteins in mice, monkeys, and humans .

Metabolic Pathways

2’-O-(2-Methoxyethyl)-cytidine is involved in various metabolic pathways . It interacts with enzymes and cofactors involved in RNA processing and degradation .

Transport and Distribution

2’-O-(2-Methoxyethyl)-cytidine is transported and distributed within cells and tissues . It is highly bound to plasma proteins, which could play a role in its transport . Its distribution is dominated by distribution to tissues, broadly, with less than 10% of the administered dose excreted in urine or feces over 24 h .

准备方法

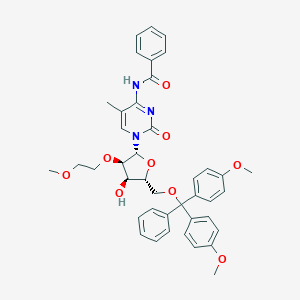

合成路线和反应条件

2'-O-(2-甲氧乙基)-胞嘧啶的合成通常涉及胞嘧啶的烷基化。 一种常见的方法包括将胞嘧啶溶解在极性溶剂中,然后在碱(如氢化钠)存在下与烷基化试剂(如2-甲氧乙基氯)反应 。该反应在受控温度和压力条件下进行,以确保高产率和纯度。

工业生产方法

2'-O-(2-甲氧乙基)-胞嘧啶的工业生产遵循类似的合成路线,但规模更大。 该过程包括严格的纯化步骤,包括结晶和色谱,以达到药物应用所需的纯度水平 .

化学反应分析

反应类型

2'-O-(2-甲氧乙基)-胞嘧啶可以发生各种化学反应,包括:

氧化: 该化合物可以使用过氧化氢或高锰酸钾等试剂氧化。

还原: 还原反应可以使用硼氢化钠等试剂进行。

常用试剂和条件

氧化: 水性介质中的过氧化氢。

还原: 甲醇中的硼氢化钠。

取代: 碱(如氢化钠)存在下的卤代烷

主要产物

这些反应形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可能产生醛或羧酸,而取代反应可以在 2'-位引入各种官能团 .

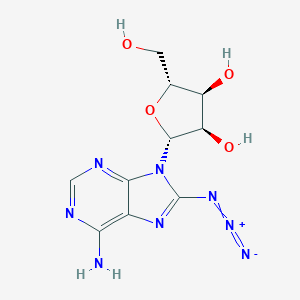

相似化合物的比较

类似化合物

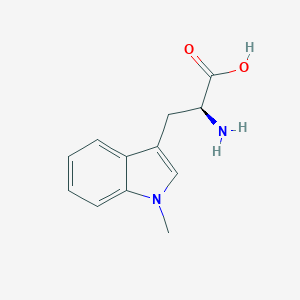

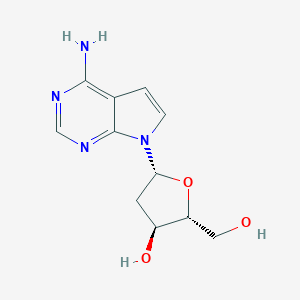

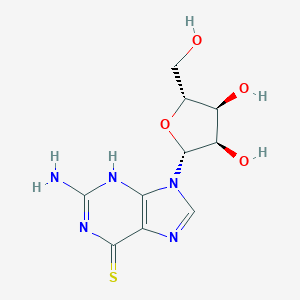

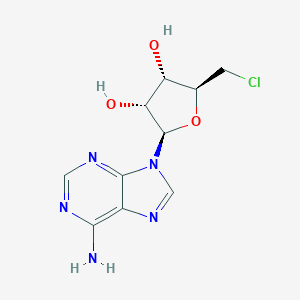

2'-O-甲基胞嘧啶: 另一种在 2'-位具有甲基的修饰核苷。

2'-氟胞嘧啶: 在 2'-位包含一个氟原子。

2'-O-(2-甲氧乙基)-腺苷: 类似的修饰,但以腺苷为碱基 .

独特性

2'-O-(2-甲氧乙基)-胞嘧啶的独特性在于其结合了增强的核酸酶抗性、增加的结合亲和力和降低的毒性。 这些特性使其在反义寡核苷酸和其他基于核酸的治疗剂的开发中特别有价值 .

属性

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O6/c1-19-4-5-20-10-9(17)7(6-16)21-11(10)15-3-2-8(13)14-12(15)18/h2-3,7,9-11,16-17H,4-6H2,1H3,(H2,13,14,18)/t7-,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOGMMXZKKVMBT-QCNRFFRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454431 | |

| Record name | 2'-O-(2-Methoxyethyl)-cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223777-16-0 | |

| Record name | 2′-O-(2-Methoxyethyl)cytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223777-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-O-(2-Methoxyethyl)-cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

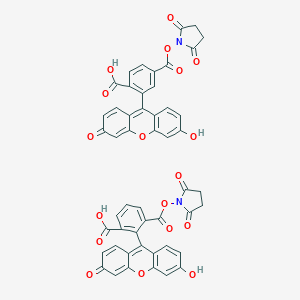

Feasible Synthetic Routes

Q1: Can the provided research paper answer questions about the biological activity or applications of 2'-O-(2-Methoxyethyl)-cytidine?

A2: Unfortunately, no. The research paper primarily focuses on the chemical synthesis of 2'-O-(2-Methoxyethyl)-cytidine and its uridine analog. [] To explore the biological activity, applications, or properties of 2'-O-(2-Methoxyethyl)-cytidine, further research and literature beyond this specific paper are needed.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B559649.png)

![4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B559661.png)

![4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B559662.png)

![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B559663.png)

![4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B559664.png)